molecular formula C20H20N4O4 B8196053 Grk5-IN-2

Grk5-IN-2

Cat. No.: B8196053
M. Wt: 380.4 g/mol
InChI Key: CRUXKUKVTMZKSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GRK5-IN-2: is a pyridine-based bicyclic compound that acts as a potent inhibitor of G-protein-coupled receptor kinase 5 (GRK5). This compound is significant in the regulation of insulin expression and release, making it valuable for metabolic disease research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GRK5-IN-2 involves the formation of a pyridine-based bicyclic structure. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves multi-step organic synthesis techniques, including cyclization and functional group modifications .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis using automated reactors to ensure consistency and purity. The process would include rigorous quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions: GRK5-IN-2 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .

Mechanism of Action

GRK5-IN-2 exerts its effects by inhibiting the activity of G-protein-coupled receptor kinase 5. This inhibition prevents the phosphorylation of G-protein-coupled receptors, thereby modulating their signaling pathways. The compound specifically targets the kinase domain of GRK5, interfering with its ability to phosphorylate substrates .

Properties

IUPAC Name

2-(furan-2-yl)-1-methyl-N-(3,4,5-trimethoxyphenyl)imidazo[4,5-c]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-24-14-10-18(21-11-13(14)23-20(24)15-6-5-7-28-15)22-12-8-16(25-2)19(27-4)17(9-12)26-3/h5-11H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUXKUKVTMZKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=NC=C2N=C1C3=CC=CO3)NC4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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